Patent

US07557212B2

Procedure details

25.0 g of 3,4-difluoroaniline are dissolved in 120 of 2-butanol. 50 ml of a saturated solution of hydrogen chloride in 2-butanol are added slowly and afterwards 47.6 g (0.1936 mol) of p-chloranil are also added. With a good stirring and at reflux temperature (100-110° C.) a solution of 19.4 ml (0.236 mol) of crotonaldehyde in 45 ml of butan-2-ol is dropped slowly (ca. 2 hr). The whole is refluxed for two additional hours and then evaporated to dryness. The residue is taken with excess THF and is filtered and washed thoroughly with THF until the filtering appears to be uncoloured. The solid thus obtained is solved in water, filtered from some solid impurities and washed with ethyl ether. The aqueous layer is made slightly alkaline with 2N NaOH solution and then extracted with diethyl ether. The ethereal layer is dried and treated with a little decolourising charcoal. After evaporation a white solid is obtained (22.7 g, 65%).

[Compound]

Name

saturated solution

Quantity

50 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl.[C:11]1(Cl)[C:17](=O)C(Cl)=C(Cl)[C:13](=O)[C:12]=1Cl.C(=O)/C=C/C>CC(O)CC.O>[F:9][C:8]1[CH:7]=[C:6]2[C:4](=[CH:3][C:2]=1[F:1])[N:5]=[C:12]([CH3:13])[CH:11]=[CH:17]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(N)C=CC1F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)O

|

Step Two

[Compound]

|

Name

|

saturated solution

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)O

|

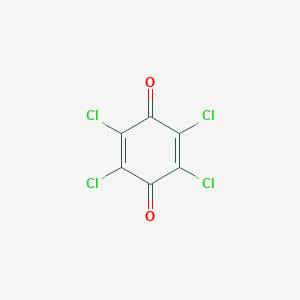

Step Three

|

Name

|

|

|

Quantity

|

47.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

19.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C)=O

|

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With a good stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is dropped slowly (ca. 2 hr)

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The whole is refluxed for two additional hours

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed thoroughly with THF until the filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid thus obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered from some solid impurities

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethereal layer is dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with a little decolourising charcoal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation a white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained (22.7 g, 65%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC=1C=C2C=CC(=NC2=CC1F)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |